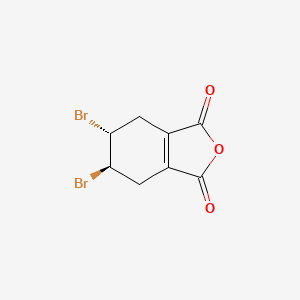
2,4-Dinitrophenyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl dimethyl phosphate is an organic compound that belongs to the class of dinitrophenyl phosphates. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further bonded to a dimethyl phosphate group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl dimethyl phosphate typically involves the reaction of 2,4-dinitrophenol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrophenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The dimethyl phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution reactions.
Major Products Formed
Reduction: The major product formed is 2,4-diaminophenyl dimethyl phosphate.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the manufacturing of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl dimethyl phosphate involves its ability to act as a protonophore. It can shuttle protons across biological membranes, disrupting the proton gradient and collapsing the proton motive force. This leads to the inhibition of ATP synthesis, which is crucial for cellular energy production. The compound targets the mitochondrial membrane, leading to increased oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the dimethyl phosphate group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Dinoseb: A dinitrophenol herbicide with similar biological activity.
Uniqueness
2,4-Dinitrophenyl dimethyl phosphate is unique due to the presence of the dimethyl phosphate group, which imparts different chemical properties and reactivity compared to other dinitrophenol derivatives. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
66391-31-9 |
|---|---|
Molekularformel |
C8H9N2O8P |
Molekulargewicht |
292.14 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9N2O8P/c1-16-19(15,17-2)18-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,1-2H3 |
InChI-Schlüssel |
YXYYXNXCGWEBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)


